molecular formula C10H14O4 B12525190 4-(Dimethoxymethyl)-3-ethyl-2H-pyran-2-one CAS No. 820986-02-5

4-(Dimethoxymethyl)-3-ethyl-2H-pyran-2-one

Cat. No.: B12525190
CAS No.: 820986-02-5
M. Wt: 198.22 g/mol
InChI Key: XXSTZWDTBSVTNX-UHFFFAOYSA-N
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Description

4-(Dimethoxymethyl)-3-ethyl-2H-pyran-2-one is an organic compound belonging to the pyranone family This compound is characterized by its unique structure, which includes a dimethoxymethyl group and an ethyl group attached to a pyranone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethoxymethyl)-3-ethyl-2H-pyran-2-one typically involves the reaction of 3-ethyl-2H-pyran-2-one with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an intermediate hemiacetal, which is then converted to the dimethoxymethyl derivative. The reaction conditions often include the use of a strong acid catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethoxymethyl)-3-ethyl-2H-pyran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the compound to alcohols or other reduced forms.

    Substitution: The dimethoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-(Dimethoxymethyl)-3-ethyl-2H-pyran-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Dimethoxymethyl)-3-ethyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethoxymethyl)-2-methoxy-phenol: Another compound with a dimethoxymethyl group, but with different structural features.

    Dimethoxyethane: A related compound used as a solvent in various chemical reactions.

    Dimethoxymethane: Similar in structure but with different functional groups and applications.

Uniqueness

4-(Dimethoxymethyl)-3-ethyl-2H-pyran-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

820986-02-5

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

4-(dimethoxymethyl)-3-ethylpyran-2-one

InChI

InChI=1S/C10H14O4/c1-4-7-8(10(12-2)13-3)5-6-14-9(7)11/h5-6,10H,4H2,1-3H3

InChI Key

XXSTZWDTBSVTNX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=COC1=O)C(OC)OC

Origin of Product

United States

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